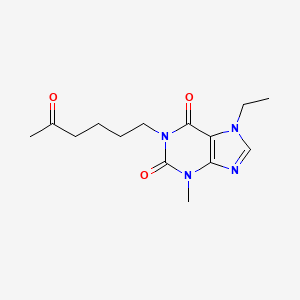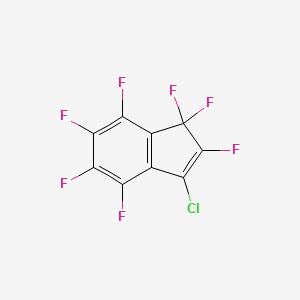![molecular formula C15H18AsN B14643684 2-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-32-8](/img/structure/B14643684.png)
2-[Ethyl(2-methylphenyl)arsanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound with the molecular formula C15H16AsN. This compound features an aniline group substituted with an ethyl group and a 2-methylphenyl group bonded to arsenic.
Métodos De Preparación
The synthesis of 2-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with handling arsenic compounds. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
2-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert arsenic(V) back to arsenic(III) using reducing agents such as sodium borohydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic atom typically results in the formation of arsenic oxides, while substitution reactions can yield a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-[Ethyl(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds. Its unique structure allows for the study of arsenic’s chemical behavior and bonding characteristics.
Biology: Research into the biological activity of organoarsenic compounds has shown potential for antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents.
Medicine: Although not widely used in clinical settings, organoarsenic compounds have been explored for their potential in treating diseases such as leukemia and parasitic infections.
Mecanismo De Acción
The mechanism of action of 2-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, which is the basis for its potential antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar compounds to 2-[Ethyl(2-methylphenyl)arsanyl]aniline include other organoarsenic compounds such as:
Arsenic trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an ethyl group and a 2-methylphenyl group on the arsenic atom provides unique steric and electronic properties that can be exploited in various applications .
Propiedades
Número CAS |
53980-32-8 |
|---|---|
Fórmula molecular |
C15H18AsN |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17/h4-11H,3,17H2,1-2H3 |
Clave InChI |
VTZNKPSREWOPKL-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


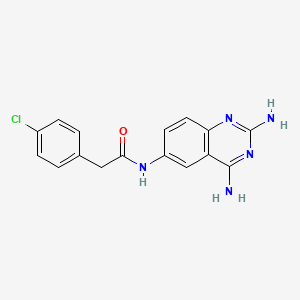
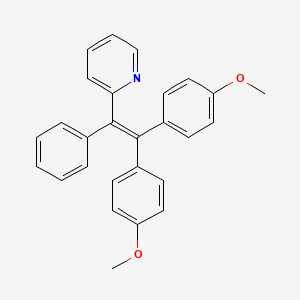
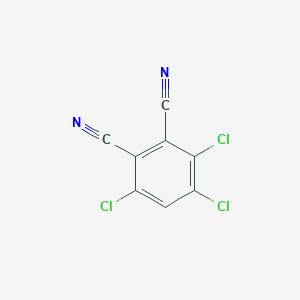
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
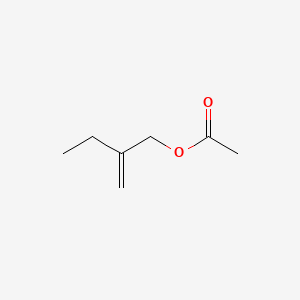
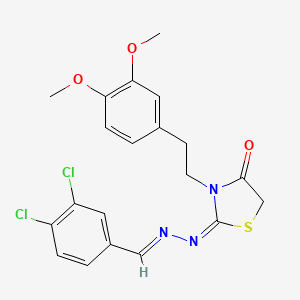

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
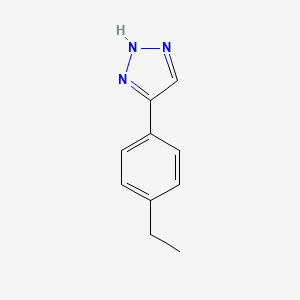
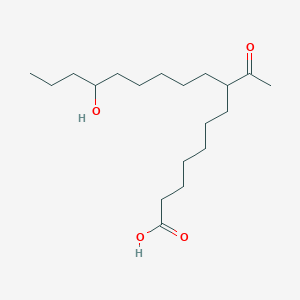
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)

